molecular formula C9H10O2 B3028971 1,2-Dihydroxyindan CAS No. 4370-02-9

1,2-Dihydroxyindan

Cat. No. B3028971
CAS RN: 4370-02-9
M. Wt: 150.17 g/mol
InChI Key: YKXXBEOXRPZVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2-dihydroxyindan derivatives and related compounds has been explored in various studies. For instance, the synthesis of kinetically stabilized 1,2-dihydrodisilenes was achieved by introducing bulky aryl groups to protect the Si=Si double bond, which is analogous to the stabilization of carbon-carbon double bonds in organic compounds . Another study presented a convergent synthesis of dihydroindanes, which are structurally related to this compound, using a Ti-mediated cross-coupling method that demonstrates a high level of stereocontrol, indicating the potential for similar approaches in the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various analytical techniques. For example, 1,2-dihydroxy-tetramethyldisilane was characterized by IR, NMR, MS, and X-ray structure analysis, revealing that it exists in two different conformations in the crystal form and forms a two-dimensional network via hydrogen bonding . This suggests that this compound could also exhibit interesting conformational properties and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of this compound and its derivatives has been investigated in several contexts. The 1,2-dihydrodisilenes mentioned earlier undergo isomerization upon moderate heating, leading to trihydrodisilanes with an intramolecular hydrogen migration as the rate-determining step . This indicates that this compound derivatives might also undergo similar isomerization or rearrangement reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound have been studied. For instance, 1,2-dihydroxy-tetramethyldisilane is water-soluble and has a high tendency to condense, which could imply that this compound may also possess solubility in polar solvents and a propensity for condensation reactions . Additionally, the synthesis and characterization of 1,2-dihydroxyimino derivatives and their metal complexes suggest that this compound could form complexes with metals and exhibit interesting coordination chemistry .

Scientific Research Applications

Synthesis and Pharmacological Testing

1,2-Dihydroxyindan derivatives have been synthesized and tested for pharmacological applications. For instance, Cannon et al. (1982) studied 4,5-dihydroxy-2-aminoindan and 5,6-dihydroxy-2-aminoindan, which are related to the dopamine system. They found these compounds to exhibit weak binding to calf caudate homogenate, with some displaying emetic effects and potency in blocking stimulation of the cardioaccelerator nerve in dogs and cats (Cannon et al., 1982).

Metal-Catalyzed Diamination Reactions

The 1,2-diamine motif, related to this compound, is significant in many natural products with biological activity and pharmaceutical agents. Cardona and Goti (2009) discussed recent advances in metal-catalyzed diamination reactions, highlighting their potential application in natural product and drug molecule construction (Cardona & Goti, 2009).

Metabolic Pathways and Liver Microsomes

Leibman and Ortiz (1968) demonstrated the oxidation of indene to trans-1,2-dihydroxyindane in liver microsomes, indicating the role of liver enzymes in the metabolism of related compounds (Leibman & Ortiz, 1968).

Computational Methods in Chemistry

Romero et al. (2018) explored the computational determination of pKa values for 1,2-dihydroxybenzenes, which are structurally related to this compound. Their work is significant in understanding the electron-donating or withdrawing effects of various substituents on these compounds (Romero et al., 2018).

Safety and Hazards

1,2-Dihydroxyindan may cause skin and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if irritation persists .

Future Directions

While specific future directions for 1,2-Dihydroxyindan were not found in the search results, it’s worth noting that related compounds have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .

properties

IUPAC Name

2,3-dihydro-1H-indene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXXBEOXRPZVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963577
Record name 2,3-Dihydro-1H-indene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46447-43-2, 4370-02-9
Record name 1,2-Indanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046447432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-1H-indene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dihydroxyindan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydroxyindan
Reactant of Route 2
1,2-Dihydroxyindan
Reactant of Route 3
1,2-Dihydroxyindan
Reactant of Route 4
Reactant of Route 4
1,2-Dihydroxyindan
Reactant of Route 5
1,2-Dihydroxyindan
Reactant of Route 6
Reactant of Route 6
1,2-Dihydroxyindan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.